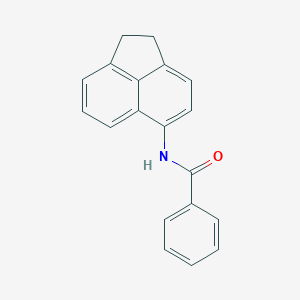![molecular formula C16H12FN3O3S2 B187273 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 5565-07-1](/img/structure/B187273.png)
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B cells.
Mecanismo De Acción
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide works by selectively inhibiting the activity of BTK, a key enzyme that is involved in the signaling pathway of B cells. By inhibiting BTK, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide prevents the activation and proliferation of cancer cells, leading to their death. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been shown to inhibit the activity of other kinases that are involved in the survival and proliferation of cancer cells, such as AKT and ERK.
Efectos Bioquímicos Y Fisiológicos
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and decrease the production of cytokines and other inflammatory mediators. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the activity of immune cells, such as T cells and natural killer cells, which can help to eliminate cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in cancer cells and for developing new cancer therapies. However, one limitation of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide may not be effective in all types of cancer, and more research is needed to determine its optimal use.
Direcciones Futuras
There are several future directions for the research and development of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in the treatment of cancer. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide, which can help to personalize cancer treatment. Finally, more research is needed to determine the long-term safety and efficacy of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide in clinical trials, which will be critical for its eventual approval as a cancer therapy.
Métodos De Síntesis
The synthesis of 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-fluorobenzamide, which is reacted with 4-(1,3-thiazol-2-ylsulfamoyl)phenylboronic acid in the presence of a palladium catalyst to yield the intermediate compound. This intermediate is then treated with a series of reagents to produce the final product, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be effective in inhibiting the growth and survival of cancer cells in vitro and in vivo. In addition, 4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
5565-07-1 |
|---|---|
Nombre del producto |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Fórmula molecular |
C16H12FN3O3S2 |
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-3-1-11(2-4-12)15(21)19-13-5-7-14(8-6-13)25(22,23)20-16-18-9-10-24-16/h1-10H,(H,18,20)(H,19,21) |
Clave InChI |
BSWBUBIXAPWDCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



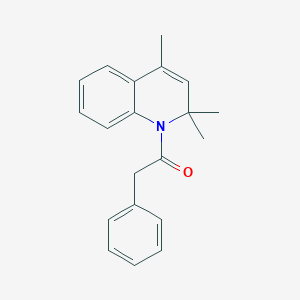
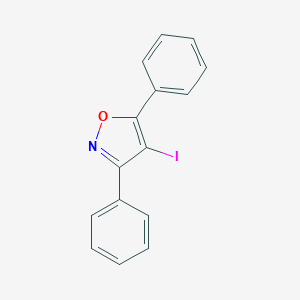
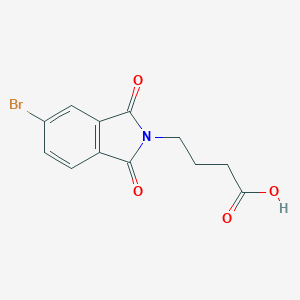
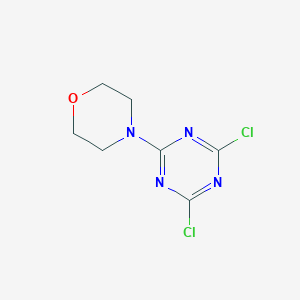
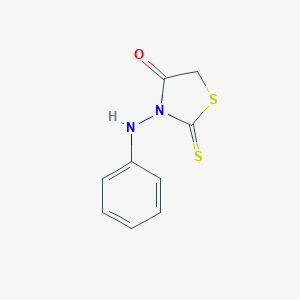
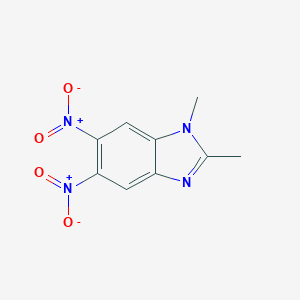
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
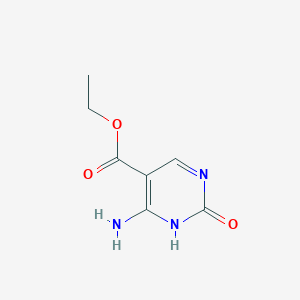
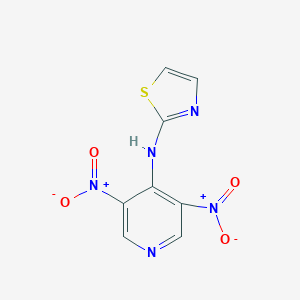
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)
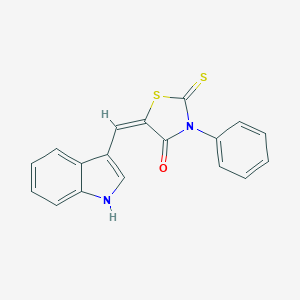
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
